molecular formula C19H19Cl2F2N3O2 B11512509 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11512509
M. Wt: 430.3 g/mol
InChI Key: ILXRAVRMXYMLIY-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common method includes the alkylation of 4-(4-chlorophenyl)piperazine with 4-(chlorodifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorodifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares a similar piperazine structure but lacks the chlorodifluoromethoxy group.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of the chlorodifluoromethoxy group.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19Cl2F2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H19Cl2F2N3O2/c20-14-1-5-16(6-2-14)26-11-9-25(10-12-26)13-18(27)24-15-3-7-17(8-4-15)28-19(21,22)23/h1-8H,9-13H2,(H,24,27)

InChI Key

ILXRAVRMXYMLIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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